molecular formula C13H16ClN3O2 B8781493 Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B8781493
M. Wt: 281.74 g/mol
InChI Key: RRTQSKWHINBRCL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C13H16ClN3O2 and its molecular weight is 281.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

ethyl 4-chloro-1,6-diethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H16ClN3O2/c1-4-9-10(13(18)19-6-3)11(14)8-7-15-17(5-2)12(8)16-9/h7H,4-6H2,1-3H3

InChI Key

RRTQSKWHINBRCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2C=NN(C2=N1)CC)Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-ethyl-1H-pyrazol-5-amine (Aldrich, 1.52 g, 13.7 mmol) was added a solution of diethyl (1-chloropropylidene)propanedioate (3.21 g, 13.7 mmol) in toluene (40 mL) followed by triethylamine (3.78 mL, 27.3 mmol) and then heated at reflux for 6 h. The cooled mixture was concentrated to dryness and the resulting brown residue was treated with phosphorus oxychloride (25 mL, 0.274 mol) and heated to 110° C. for 17.5 h. The cooled mixture was concentrated to dryness and the residue was to water (caution, exotherm) and extracted with ethyl acetate. The aqueous phase was treated with aqueous sodium hydroxide (2M) to achieve pH 9 and extracted with additional ethyl acetate. The combined organics were washed with aqueous sodium bicarbonate, then brine, dried and concentrated to dryness to afford 3.6 g of a dark brown oil. The product was purified by flash chromatography on silica (150 mL) eluting with ethyl acetate/cyclohexane from 1:10 to 1:8 to afford 1.8 g of the title compound. LC-MS m/z 282 (M+H)+, 3.46 min (ret time).
Quantity
1.52 g
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reactant
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3.21 g
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reactant
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40 mL
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solvent
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3.78 mL
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reactant
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25 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1-ethyl-1H-pyrazol-5-amine (Aldrich, 1.52 g, 13.7 mmol) was added a solution of diethyl(1-chloropropylidene)propanedioate (3.21 g, 13.7 mmol) in toluene (40 mL) followed by triethylamine (3.78 mL, 27.3 mmol) and then heated at reflux for 6 h. The cooled mixture was evaporated to dryness and the resulting brown residue was treated with phosphorus oxychloride (25 mL, 0.274 mol) and heated to 110° C. for 17.5 h. The cooled mixture was evaporated to dryness and the residue was to water (caution, exotherm) and extracted with ethyl acetate. The aqueous phase was treated with aqueous sodium hydroxide (2M) to achieve pH 9 and extracted with additional ethyl acetate. The combined organics were washed with aqueous sodium bicarbonate, then brine, dried and evaporated to dryness to afford 3.6 g of a dark brown oil. The product was purified by flash chomatography on silica (150 mL), eluting with ethyl acetate/cyclohexane from 1:10 to 1:8 to afford 1.8 g of the title compound. LC-MS m/z 282 (M+H)+, 3.46 min (ret time).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3.21 g
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reactant
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40 mL
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solvent
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Quantity
3.78 mL
Type
reactant
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Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 1,6-diethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (0.10 g, 0.38 mmol, 1 equivalent, e.g. which can be as prepared in Intermediate 2C) was dissolved in dichloromethane (1.5 ml). Oxalyl chloride (0.07 ml, 0.10 g, 0.76 mmol, 2.0 equivalents) was added in one portion to the stirred solution. The reaction mixture, a solution, was stirred at room temperature for 2 hours, then was heated to 39° C. and stirred for 22.5 hours at this temperature, and then allowed to cool. The reaction mixture was diluted with toluene and then the solvent was removed in vacuo to give a brown oil which solidified on standing at room temperature to yield the title compound as a brown solid (0.086 g, about 80% theory yield). HPLC (5 min generic solvent gradient): TRET about 3.43. Mass Spectrum: Found: MH+ 282.1.
Quantity
0.1 g
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reactant
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0 (± 1) mol
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reactant
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1.5 mL
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0.07 mL
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0 (± 1) mol
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Yield
80%

Synthesis routes and methods IV

Procedure details

Triethylamine (230 ml) was added dropwise to a mixture of diethyl (1-chloropropylidene)propanedioate (208 g, e.g. which can optionally be as prepared in Intermediate 2) and 1-ethyl-1H-pyrazol-5-amine (101 g, e.g. which can optionally be as prepared in Intermediate 1) in toluene (2.65 L). The mixture was heated under reflux for 16 hours. The reaction mixture was then cooled to room temperature, and filtered through a sintered glass funnel to remove the solid present. The filtrate was evaporated under reduced pressure. The residue was then treated with phosphorus oxychloride (POCl3, 2.65 L) and the mixture was heated under reflux for 16 hours. Excess phosphorus oxychloride was removed by distillation (e.g. under reduced pressure). The reaction mixture was then cooled and poured onto a mixture of saturated aqueous sodium hydrogen carbonate solution (4 L) and ethyl acetate (1.5 L), maintaining the temperature at 5° C. The organic layer was separated and the aqueous layer further extracted with ethyl acetate (2×1 L). The combined organic extracts were washed with aqueous sodium hydrogen carbonate solution (1×2 L, e.g. optionally a saturated solution thereof) and were dried (Na2SO4). Evaporation of solvent under reduced pressure afforded the crude product (202 g). The crude product was purified by chromatography (silica gel 60-120 mesh, 3.5 kg) eluting with 3% ethyl acetate in hexane. Fractions containing the product were pooled and evaporated to give the title compound (133 g) (which in one embodiment can be e.g. a pale yellow thick liquid or oil which may solidify on standing). 1H NMR (200 MHz, chloroform-d) δ (delta) ppm 1.37 (3H, t, J=7.1 Hz), 1.45 (3H, t, J=7.1 Hz), 1.57 (3H, t, J=7.2 Hz), 2.91 (2H, q, J=7.1 Hz), 4.48 (2H, q, J=7.2 Hz), 4.57 (2H, q, J=7.1 Hz) 8.05 (1H, s).
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230 mL
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2.65 L
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